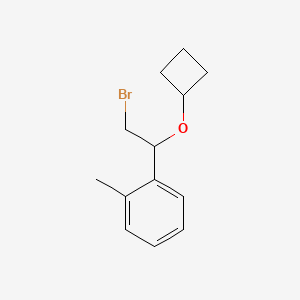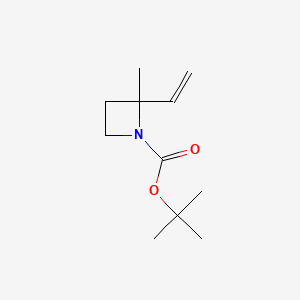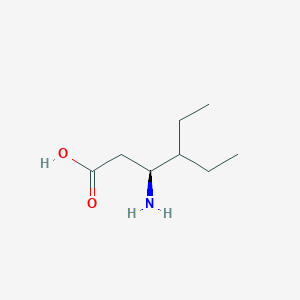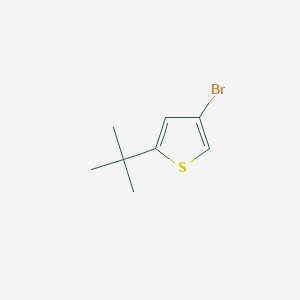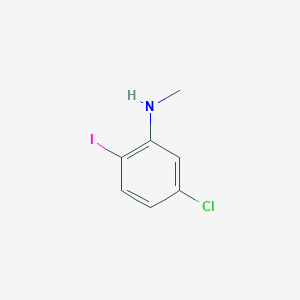
5-chloro-2-iodo-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-iodo-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom at the 5th position, an iodine atom at the 2nd position, and a methyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-iodo-N-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding aniline. Subsequent halogenation steps introduce the chlorine and iodine atoms at the desired positions. The final step involves methylation of the aniline nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-iodo-N-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-chloro-2-iodo-N-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-iodo-N-methylaniline involves its interaction with specific molecular targets. The presence of halogen atoms and the methyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-iodoaniline: Lacks the methyl group on the nitrogen atom.
2-iodo-5-methylaniline: Has the methyl group at the 5th position instead of the nitrogen atom.
5-chloro-2-methylaniline: Lacks the iodine atom at the 2nd position.
Uniqueness
5-chloro-2-iodo-N-methylaniline is unique due to the specific arrangement of chlorine, iodine, and methyl groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7ClIN |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
5-chloro-2-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
InChI Key |
UCHNRCLIUNTABE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)

![6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13489369.png)
![Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate](/img/structure/B13489372.png)
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13489383.png)
![5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)

![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)
![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)
